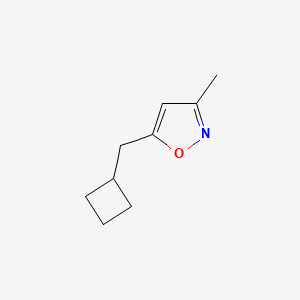![molecular formula C7H3ClINO B12857619 2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
2-Chloro-5-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-5-iodobenzoic acid under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-iodobenzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents (for nucleophilic substitution).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzo[d]oxazole: Lacks the iodine atom, making it less versatile in certain chemical reactions.
5-Iodobenzo[d]oxazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Bromo-5-iodobenzo[d]oxazole:
Uniqueness
2-Chloro-5-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical modifications
Propiedades
Fórmula molecular |
C7H3ClINO |
|---|---|
Peso molecular |
279.46 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
Clave InChI |
CMAXIBLCDKEBPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)N=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)



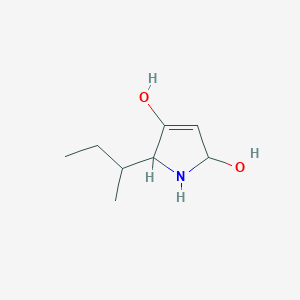
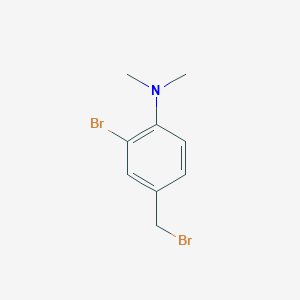
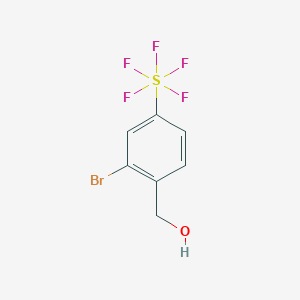
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
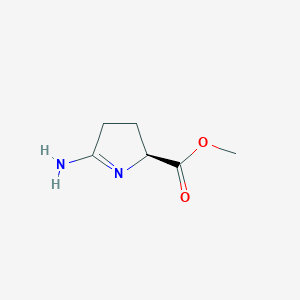
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
